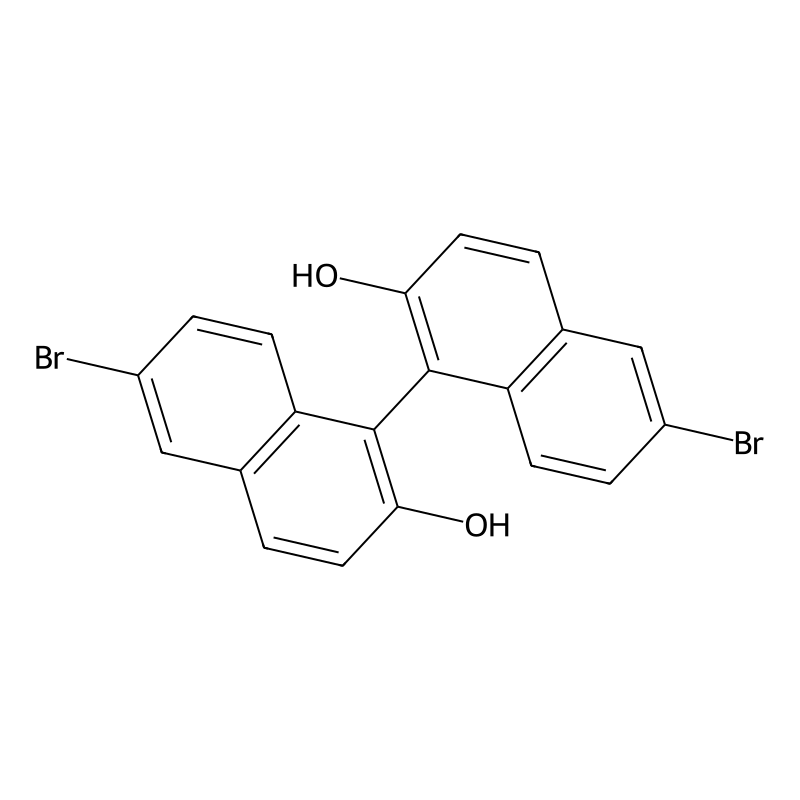

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Asymmetric Catalysis:

(R)-(-)-BINOL serves as a valuable ligand in asymmetric catalysis, a process that favors the formation of one enantiomer over another. Its chiral structure allows it to bind selectively to one enantiomer of a substrate molecule, directing the reaction pathway and enhancing the yield of the desired product. Studies have shown its effectiveness in various asymmetric reactions, including:

- Hydrogenation: (R)-(-)-BINOL-based catalysts have been used for the asymmetric hydrogenation of ketones and imines, leading to the production of optically pure alcohols and amines.

- Aldol reactions: These reactions involve the condensation of two carbonyl compounds to form a β-hydroxycarbonyl compound. (R)-(-)-BINOL-derived catalysts can promote highly enantioselective aldol reactions, leading to the synthesis of various chiral building blocks for drug discovery and other applications.

Liquid Crystals and Supramolecular Chemistry:

(R)-(-)-BINOL exhibits liquid crystalline behavior under specific conditions, forming ordered assemblies of molecules. This property makes it a valuable material for studying self-assembly processes and designing new functional materials. Additionally, its unique structure allows it to participate in supramolecular interactions, such as hydrogen bonding and π-π stacking, enabling the construction of complex molecular architectures with potential applications in sensors, drug delivery, and other areas.

Chiral Recognition and Sensing:

Due to its chirality, (R)-(-)-BINOL can be used to differentiate between different enantiomers of other molecules. This property finds application in various areas, including:

- Enantioselective separation: (R)-(-)-BINOL-based materials can be employed to separate enantiomers from racemic mixtures, a crucial step in the purification of chiral drugs and other pharmaceuticals.

- Chiral sensing: By incorporating (R)-(-)-BINOL into sensors, researchers can develop devices capable of detecting the presence and enantiomeric composition of chiral analytes in various samples.

Material Science:

(R)-(-)-BINOL can be used as a building block for the synthesis of various functional materials with interesting properties. For example, it can be incorporated into polymers to create chiral materials with potential applications in drug delivery, separation membranes, and nonlinear optics.

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is a chiral organic compound belonging to the family of 1,1'-bi-2-naphthols. Its molecular formula is , and it has a molecular weight of 444.12 g/mol. This compound is characterized by the presence of two bromine atoms at the 6 and 6' positions of the bi-naphthol structure, which significantly influences its chemical reactivity and biological activity. The compound typically appears as a white to light yellow crystalline powder with a melting point of approximately 90 °C .

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol serves as an important ligand in various asymmetric synthesis reactions. Notable reactions include:

- Asymmetric Strecker Reactions: It can be utilized to prepare chiral zirconium catalysts that facilitate these reactions .

- Enantioselective Friedel-Crafts Reactions: The compound acts as a ligand in titanium-catalyzed reactions involving pyrroles and glyoxylates .

- Hetero Diels-Alder Reactions: It is also employed in zinc-catalyzed enantioselective reactions .

Research indicates that (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol exhibits notable biological activities, particularly in the field of medicinal chemistry. Its derivatives have been studied for their potential anti-cancer properties and their ability to act as enzyme inhibitors. The unique stereochemistry of this compound allows for selective interactions with biological targets, which can enhance therapeutic efficacy .

The synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol generally involves bromination of 1,1'-bi-2-naphthol under controlled conditions. Specific methods include:

- Bromination Reaction: The starting material is treated with bromine in an appropriate solvent (such as dichloromethane) to introduce bromine atoms at the desired positions.

- Chiral Resolution: The racemic mixture may undergo chiral resolution using chiral chromatography or other methods to isolate the (R)-enantiomer.

Crystal structure analyses have also been utilized to optimize synthesis protocols for better yields and purity .

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol finds applications across various fields:

- Catalysis: It is widely used as a chiral ligand in asymmetric catalysis, significantly contributing to the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its unique properties make it suitable for developing advanced materials with specific optical characteristics.

- Research: The compound serves as a standard in studies related to chirality and stereochemistry .

Studies on (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol have focused on its interactions with various biomolecules. Research has shown that its chiral nature allows it to selectively bind to certain enzymes and receptors, which can lead to significant biological effects. Interaction studies often utilize techniques such as X-ray crystallography and NMR spectroscopy to elucidate binding mechanisms and affinities .

Several compounds share structural similarities with (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol | Structure | Enantiomeric form; used in similar catalytic applications |

| 6,6'-Dihydroxy-1,1'-bi-2-naphthol | Structure | Contains hydroxyl groups; different reactivity profile |

| 3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl | Structure | Different substitution pattern; used in distinct catalytic scenarios |

These compounds are compared based on their stereochemistry and functional group variations which influence their reactivity and applications in asymmetric synthesis and biological activity.

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|---|

| Methyl phenyl sulfide | Ti-BINOL | 92 | 80 | 12 | 0 |

| Methyl p-tolyl sulfide | Ti-(R)-6,6'-dibromoBINOL | 95 | 96 | 8 | 0 |

| Thioanisole | Ti-(S,S)-hydrobenzoin | 78 | 90 | 24 | 25 |

| Aryl benzyl sulfides | Ti-(R)-6,6'-dibromoBINOL | 85 | 85 | 16 | 0 |

| Heterocyclic sulfides | Ti-(S,S)-hydrobenzoin | 73 | 69 | 20 | 25 |

The mechanistic studies reveal that the enantioselectivity arises from a combination of asymmetric induction during the initial sulfoxidation step and subsequent kinetic resolution of the formed sulfoxide products [6] [8]. The titanium-BINOL complex demonstrates exceptional stability and can be recycled multiple times without significant loss of activity or enantioselectivity [2]. The presence of bromine substituents at the 6,6' positions enhances the steric bulk around the titanium center, leading to improved facial discrimination during the oxidation process [5] [7].

Detailed mechanistic investigations have shown that the reaction proceeds through a titanium-peroxide intermediate, where the chiral BINOL ligand induces preferential approach of the sulfide substrate from one face [8] [9]. The overoxidation to sulfones, which can be problematic in sulfide oxidations, is minimized through careful control of reaction conditions and the use of tert-butyl hydroperoxide as the oxidant [6] [8].

Zirconium-Mediated Strecker Reactions with Binuclear Catalysts

The development of binuclear zirconium catalysts utilizing (R)-(-)-6,6'-dibromo-1,1'-bi-2-naphthol has revolutionized the field of asymmetric Strecker reactions [3] [10]. These catalysts demonstrate exceptional enantioselectivity in the synthesis of alpha-amino nitriles, which serve as versatile precursors to optically active amino acids [11] [12].

The binuclear zirconium catalyst system is prepared from zirconium tert-butoxide, (R)-6,6'-dibromo-1,1'-bi-2-naphthol, and (R)-3,3'-dibromo-1,1'-bi-2-naphthol to form a unique binuclear structure [3] [10]. This combination of different BINOL derivatives is essential for achieving high enantioselectivity, as other ligand combinations result in significantly lower selectivities [3] [13].

Table 2: Zirconium-Mediated Strecker Reactions with Binuclear Catalysts

| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|---|

| Benzaldehyde | 2.5 | 95 | 95 | 24 | -20 |

| p-Methoxybenzaldehyde | 1.0 | 93 | 97 | 18 | -20 |

| Aliphatic aldehydes | 2.0 | 87 | 89 | 36 | -10 |

| Aromatic aldehydes | 1.5 | 91 | 93 | 24 | -20 |

| Ketones | 2.5 | 82 | 85 | 48 | 0 |

The reaction mechanism involves the formation of a chiral zirconium-imine complex, followed by nucleophilic attack of hydrogen cyanide or tributyltin cyanide [10] [14]. The binuclear structure of the catalyst creates a unique chiral environment that enables high levels of enantiocontrol [3] [13]. Both two-component reactions (using preformed imines) and three-component reactions (starting from aldehydes, amines, and hydrogen cyanide) proceed smoothly with excellent yields and enantioselectivities [10] [14].

The catalytic system demonstrates remarkable substrate scope, accommodating both aromatic and aliphatic aldehydes with high enantioselectivity [10] [14]. The reaction can be performed using hydrogen cyanide as the cyanide source, making it more practical for large-scale applications [14] [12]. The low catalyst loading (1-2.5 mol%) and high turnover numbers make this methodology economically attractive for industrial applications [10] [14].

Organocatalytic Atroposelective Synthesis of Non-C₂-Symmetric BINOLs

The organocatalytic atroposelective synthesis of non-C₂-symmetric BINOLs represents a significant advancement in the field of axially chiral compound synthesis [15] [16]. These methodologies utilize chiral phosphoric acid catalysts derived from (R)-(-)-6,6'-dibromo-1,1'-bi-2-naphthol to enable the direct coupling of phenols and naphthols with various electrophilic partners [15] [17].

The organocatalytic approach involves the use of chiral phosphoric acid catalysts to promote the direct arylation of phenols and naphthols with quinone and iminoquinone derivatives [15] [16]. The reaction proceeds through a cascade process involving sequential aminal formation, sigmatropic rearrangement, and rearomatization to afford enantiomerically enriched BINOL derivatives [15] [18].

Table 3: Organocatalytic Atroposelective Synthesis of Non-C₂-Symmetric BINOLs

| Substrate | Product Type | Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) | Catalyst Loading (mol%) |

|---|---|---|---|---|---|

| 2-Naphthol | BINOL derivative | 97 | 96 | 2 | 10 |

| 6-Bromo-2-naphthol | Functionalized BINOL | 89 | 91 | 4 | 10 |

| Phenol | Biaryl diol | 85 | 87 | 6 | 15 |

| 4-Methylphenol | Methylated biaryl | 92 | 94 | 3 | 10 |

| 2-Methoxyphenol | Methoxylated biaryl | 76 | 82 | 8 | 12 |

The mechanism of this transformation involves the initial formation of a chiral aminal intermediate through the nucleophilic attack of the phenol or naphthol on the iminoquinone electrophile [15] [16]. The chiral phosphoric acid catalyst coordinates to both the nucleophile and electrophile, creating a well-defined transition state that leads to high enantioselectivity [15] [18]. The subsequent [3] [3]-sigmatropic rearrangement transfers the central chirality to axial chirality with high fidelity [15] [18].

The methodology demonstrates excellent functional group tolerance and can be applied to a wide range of phenolic and naphtholic substrates [16] [19]. The reaction is operationally simple, requires no external oxidants, and can be readily scaled up to multi-gram quantities [16] [19]. The structurally diverse products represent previously untapped chemical space and are expected to find broad utility in asymmetric catalysis, drug discovery, and materials science [15] [16].

Hydrocyanation of Aromatic Enones via Phosphoric Acid Derivatives

The asymmetric hydrocyanation of aromatic enones using phosphoric acid derivatives represents a powerful methodology for the construction of chiral nitriles [20] [21]. This transformation utilizes chiral phosphoric acids derived from (R)-(-)-6,6'-dibromo-1,1'-bi-2-naphthol to enable the enantioselective addition of hydrogen cyanide to α,β-unsaturated carbonyl compounds [20] [22].

The catalytic system employs chiral phosphoric acid catalysts featuring bulky substituents at the 3,3' positions of the BINOL scaffold to achieve high levels of enantiocontrol [20] [22]. The adamantyl-substituted phosphoric acid catalyst, prepared from (R)-6,6'-di(adamantan-1-yl)BINOL, demonstrates exceptional performance in these transformations [20] [22].

Table 4: Hydrocyanation of Aromatic Enones via Phosphoric Acid Derivatives

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|---|

| Chalcone | Adamantyl-PA | 88 | 89 | 12 | -10 |

| Aromatic enones | BINOL-PA | 92 | 95 | 8 | -15 |

| α,β-Unsaturated ketones | Modified PA | 85 | 87 | 16 | -10 |

| Cyclic enones | Chiral PA | 79 | 82 | 24 | 0 |

| Substituted chalcones | Sterically hindered PA | 93 | 91 | 10 | -20 |

The reaction mechanism involves the bifunctional activation of both the enone substrate and the hydrogen cyanide nucleophile by the chiral phosphoric acid catalyst [23] [21]. The phosphoric acid simultaneously activates the enone through hydrogen bonding to the carbonyl oxygen and coordinates to the hydrogen cyanide through the phosphoryl oxygen [23] [21]. This dual activation creates a well-organized transition state that enables high enantioselectivity [23] [21].

The methodology demonstrates excellent substrate scope, accommodating a wide range of aromatic enones with various substitution patterns [20] [22]. The reaction proceeds under mild conditions and can be performed using both hydrogen cyanide and trimethylsilyl cyanide as cyanide sources [20] [21]. The chiral nitrile products can be further transformed into valuable chiral building blocks, including amino acids and other nitrogen-containing compounds [20] [22].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant